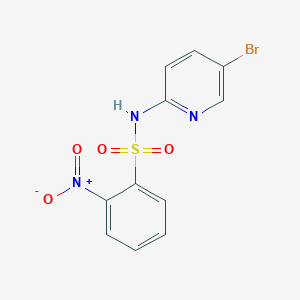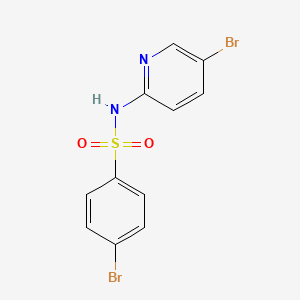![molecular formula C15H17ClN2OS B4286043 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea
説明
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and is widely used to control the growth of weeds in agriculture and non-agricultural areas. Diuron is a potent inhibitor of photosynthesis and is known to affect the growth and development of plants. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical effects of Diuron.
作用機序
The mechanism of action of Diuron involves the inhibition of photosynthesis by targeting the electron transport chain. Diuron binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to a disruption of the electron flow, resulting in the generation of reactive oxygen species and a decrease in ATP production. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants by inhibiting cell division and differentiation. It also affects the uptake and utilization of nutrients by plants, leading to a decrease in biomass production. Diuron has been shown to cause oxidative stress in plants by generating reactive oxygen species, leading to the damage of cellular components such as proteins, lipids, and DNA.
実験室実験の利点と制限
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It is also stable and has a long shelf life, making it ideal for laboratory experiments. However, Diuron has been shown to have limited solubility in water, which can affect its efficacy in field applications. It is also known to persist in the environment, leading to concerns about its potential impact on non-target organisms.
将来の方向性
There are several areas of future research related to Diuron. One area of interest is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the interaction between Diuron and other herbicides, which can affect its efficacy and toxicity. Finally, there is a growing interest in the use of Diuron as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor properties in vitro.
科学的研究の応用
Diuron has been widely used in scientific research to study its effects on the growth and development of plants and microorganisms. It is also used as a model compound to study the mechanism of action of substituted urea herbicides. Diuron has been shown to inhibit the electron transport chain in photosynthesis, leading to a decrease in ATP production and growth inhibition. It has also been shown to affect the cell division and differentiation of plants.
特性
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9-4-5-12(8-10(9)2)18-15(19)17-11(3)13-6-7-14(16)20-13/h4-8,11H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOXVLRFMNAOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)


![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)